molecular formula C17H16N2O3 B2980325 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922131-31-5

3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2980325
CAS No.: 922131-31-5
M. Wt: 296.326
InChI Key: KXBJRXYUMFBJND-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has generated significant attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a methoxy group, a quinoline moiety, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced quinoline derivatives, and substituted benzamide derivatives. These products can exhibit different chemical and biological properties compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

3-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-14-4-2-3-12(10-14)17(21)18-13-6-7-15-11(9-13)5-8-16(20)19-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJRXYUMFBJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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